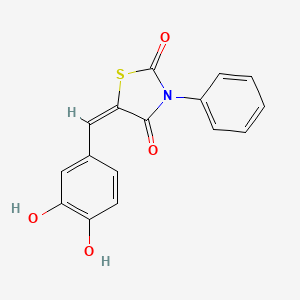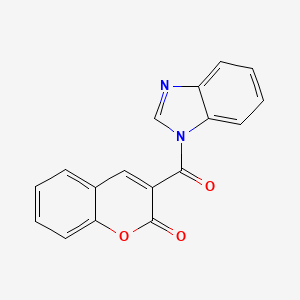
5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
説明
5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as DHPB-PTZ, is a compound that has been the subject of scientific research due to its potential therapeutic applications. DHPB-PTZ is a thiazolidinedione derivative that has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to possess several biochemical and physiological effects. Studies have shown that 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can reduce oxidative stress and inflammation in cells, protect cells from DNA damage, and inhibit the growth of cancer cells. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its ease of synthesis. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using simple laboratory equipment and reagents. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also has a high yield, making it a cost-effective compound for research purposes. However, one limitation of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate the mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. Another potential direction is to explore the therapeutic potential of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in animal models of various diseases, including cancer. Additionally, further research is needed to optimize the synthesis method of 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and improve its solubility in water. Overall, the research on 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has shown promising results and warrants further investigation.
科学的研究の応用
5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione possesses antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to protect cells from oxidative stress and inflammation, which are two major factors in the development of various diseases, including cancer. 5-(3,4-dihydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c18-12-7-6-10(8-13(12)19)9-14-15(20)17(16(21)22-14)11-4-2-1-3-5-11/h1-9,18-19H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNAYCSDZSDIZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3870225.png)


![4-(5-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3870244.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3870257.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B3870264.png)
![[1-(2,5-dimethoxyphenyl)ethyl]formamide](/img/structure/B3870267.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3870271.png)
![2-[2-(morpholin-4-ylmethyl)phenyl]isonicotinamide](/img/structure/B3870280.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B3870299.png)
![2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-1-(2-thienyl)ethanone](/img/structure/B3870300.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3870305.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B3870306.png)